Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-
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Overview
Description
Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- is an organic compound characterized by its unique heterocyclic structure. This compound is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, making it a valuable building block in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency .
Types of Reactions:
Oxidation: Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolo[5,4-d]thiazole derivatives.
Scientific Research Applications
Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- is primarily related to its electron-deficient nature and ability to participate in π-π stacking interactions. These properties enable the compound to interact with various molecular targets, such as DNA and proteins, potentially leading to biological effects like antimicrobial or anticancer activities . The compound’s rigid planar structure also facilitates efficient charge transfer, making it valuable in optoelectronic applications .
Comparison with Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: These compounds share the core thiazolo[5,4-d]thiazole structure but differ in their substituents, leading to variations in their properties and applications.
Benzothiazole derivatives: These compounds have a similar heterocyclic structure but with different electronic properties and reactivity.
Uniqueness: Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)- stands out due to its high oxidative stability, electron-deficient nature, and rigid planar structure, which collectively contribute to its unique photophysical and electronic properties . These characteristics make it particularly suitable for applications in organic electronics and as a building block for advanced materials .
Properties
IUPAC Name |
2,5-bis(4-nitrophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O4S2/c21-19(22)11-5-1-9(2-6-11)13-17-15-16(25-13)18-14(26-15)10-3-7-12(8-4-10)20(23)24/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFBTALRGFYPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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